

# Crystal Structure of Erbium(III) Nitrate Pentahydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Erbium(III) nitrate pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **Erbium(III) nitrate pentahydrate** ( $\text{Er}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ ). The information contained herein is intended for researchers, scientists, and professionals in drug development who require detailed structural and methodological information on this compound. This document summarizes key crystallographic data, outlines experimental protocols for its characterization, and provides a logical workflow for crystal structure determination.

## Crystallographic Data

The crystal structure of **Erbium(III) nitrate pentahydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The erbium ion is coordinated by ten oxygen atoms, originating from three bidentate nitrate groups and four water molecules.[1] A fifth water molecule is present in the crystal lattice but is not directly coordinated to the erbium ion.[1]

## Unit Cell Parameters

The unit cell parameters for **Erbium(III) nitrate pentahydrate** are summarized in the table below. This data provides the fundamental dimensions of the crystal lattice.

Parameter	Value[1]
a	6.5913(4) Å
b	9.5211(5) Å
c	10.4936(6) Å
$\alpha$	63.742(4)°
$\beta$	84.551(5)°
$\gamma$	76.038(5)°
Volume	573.09(6) Å <sup>3</sup>
Z	2

## Selected Bond Lengths

The coordination environment of the erbium ion is further defined by the distances to the coordinating oxygen atoms. The bond lengths between the erbium ion and the oxygen atoms of the nitrate and water ligands are presented below.

Bond	Length (Å)[1]
Er-O (nitrate)	2.433(2) - 2.488(2)
Er-O (water)	2.341(2) - 2.378(2)
N-O (coordinated)	1.259(2) - 1.286(2)
N-O (uncoordinated)	1.210(3) - 1.224(2)

## Experimental Protocols

The determination of the crystal structure of **Erbium(III) nitrate pentahydrate** involves two key stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

## Synthesis and Crystallization

A general method for the preparation of lanthanide nitrate hydrates involves the reaction of the corresponding lanthanide(III) oxide with nitric acid. The resulting solution is then subjected to slow evaporation to promote the growth of single crystals.

Materials:

- Erbium(III) oxide ( $\text{Er}_2\text{O}_3$ )
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Deionized water

Procedure:

- A stoichiometric amount of Erbium(III) oxide is slowly added to a solution of concentrated nitric acid with gentle heating and stirring. The reaction is complete when the oxide has fully dissolved, resulting in a clear pink solution.
- The solution is then filtered to remove any undissolved impurities.
- The resulting solution of Erbium(III) nitrate is allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks will lead to the formation of pink, well-defined single crystals of **Erbium(III) nitrate pentahydrate**.
- The crystals are then carefully harvested from the mother liquor and dried.

## Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and potential crystal degradation.

Instrumentation:

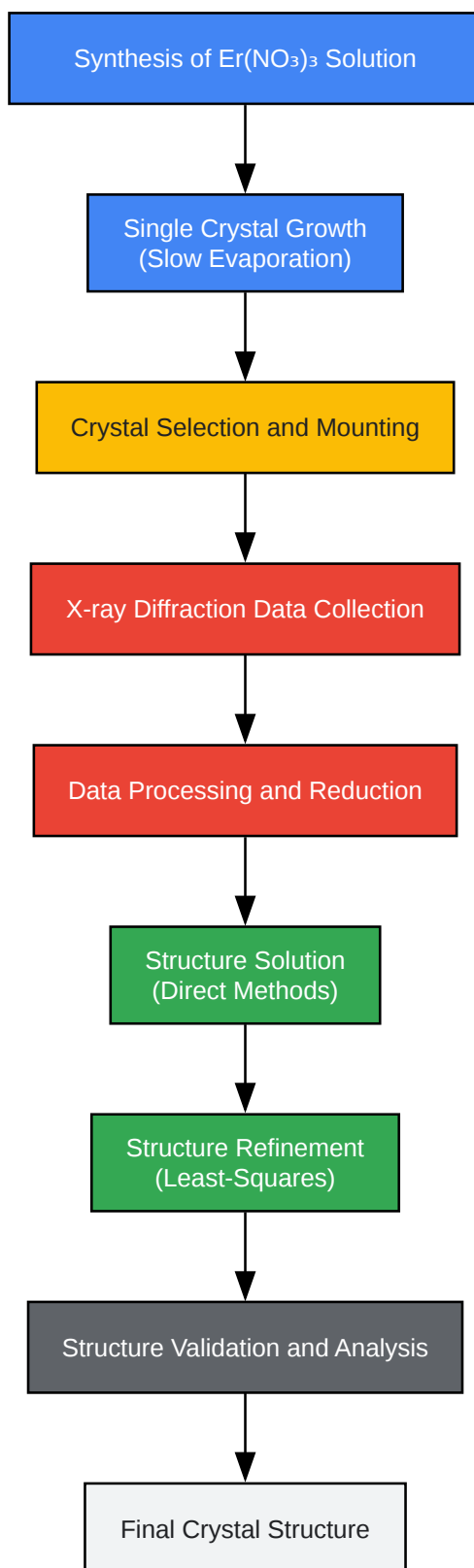
- A four-circle X-ray diffractometer equipped with a CCD or CMOS detector.
- Graphite-monochromated Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).

#### Data Collection and Processing:

- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The collected data is then processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules are typically located in the difference Fourier map and refined isotropically.

## Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like **Erbium(III) nitrate pentahydrate** follows a logical and systematic workflow, from initial synthesis to final structure validation.



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Caption: Workflow for the determination of the crystal structure of **Erbium(III) nitrate pentahydrate**.

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## References

- 1. aemree.com [aemree.com]
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